molecular formula C15H18ClNO3 B2748235 (Cyclopentylcarbamoyl)methyl 2-(4-chlorophenyl)acetate CAS No. 479042-98-3

(Cyclopentylcarbamoyl)methyl 2-(4-chlorophenyl)acetate

Cat. No.: B2748235
CAS No.: 479042-98-3
M. Wt: 295.76
InChI Key: PJMSTUXYCHABIF-UHFFFAOYSA-N
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Description

(Cyclopentylcarbamoyl)methyl 2-(4-chlorophenyl)acetate is a chemical compound used in scientific research. It possesses diverse applications, from exploring drug design and synthesis to investigating its potential role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopentylcarbamoyl)methyl 2-(4-chlorophenyl)acetate typically involves the reaction of cyclopentyl isocyanate with methyl 2-(4-chlorophenyl)acetate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the desired chemical transformation. The product is continuously extracted and purified using automated systems, ensuring high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(Cyclopentylcarbamoyl)methyl 2-(4-chlorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or thiol esters.

Scientific Research Applications

(Cyclopentylcarbamoyl)methyl 2-(4-chlorophenyl)acetate is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is conducted to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism by which (Cyclopentylcarbamoyl)methyl 2-(4-chlorophenyl)acetate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • (Cyclopentylcarbamoyl)methyl 2-(4-bromophenyl)acetate
  • (Cyclopentylcarbamoyl)methyl 2-(4-fluorophenyl)acetate
  • (Cyclopentylcarbamoyl)methyl 2-(4-methylphenyl)acetate

Uniqueness

(Cyclopentylcarbamoyl)methyl 2-(4-chlorophenyl)acetate is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring, leading to variations in reactivity and biological activity .

Properties

IUPAC Name

[2-(cyclopentylamino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3/c16-12-7-5-11(6-8-12)9-15(19)20-10-14(18)17-13-3-1-2-4-13/h5-8,13H,1-4,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMSTUXYCHABIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57266419
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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